methyl 2-[3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetate
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Overview
Description
Methyl 2-[3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetate is a complex organic compound with a unique structure that includes a benzodioxine ring, a piperidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetate typically involves multiple steps, starting with the preparation of the core structures, followed by their assembly into the final compound. Key steps may include:
Formation of the Benzodioxine Ring: This can be achieved through the cyclization of catechol derivatives with appropriate aldehydes or ketones.
Synthesis of the Piperidine Ring: Piperidine derivatives can be synthesized via hydrogenation of pyridine or through cyclization reactions involving amines and aldehydes.
Construction of the Pyrazole Ring: Pyrazole rings are often synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final assembly of the compound involves coupling the benzodioxine, piperidine, and pyrazole moieties under specific conditions, often using catalysts and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 2-[3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Pharmacology: It may be used in the study of pharmacokinetics and pharmacodynamics, helping to understand its behavior in biological systems.
Materials Science: The compound could be explored for its properties in creating new materials with specific functionalities.
Biological Research: It may serve as a tool in studying biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism of action of methyl 2-[3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate
- 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
- 2,3-dihydro-1,4-benzodioxin-6-ylmethylamine
- 2-(Bromomethyl)-6-methyl-2,3-dihydro-1,4-benzodioxine
Uniqueness
Methyl 2-[3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetate stands out due to its combination of the benzodioxine, piperidine, and pyrazole rings, which confer unique chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 2-[3-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-1H-pyrazol-5-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-19(24)11-14-10-15(22-21-14)13-6-8-23(9-7-13)20(25)18-12-27-16-4-2-3-5-17(16)28-18/h2-5,10,13,18H,6-9,11-12H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXHKINGWGBINQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NN1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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